2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound that features both a nitro group and a boronic ester group
Properties
IUPAC Name |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)8-5-6-10(15(18)19)9(7-8)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEOSVKXGJCHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multiple steps. One common method includes the acylation of aniline derivatives, followed by deprotection of the pinacol ester, and finally, borylation . The reaction conditions often involve the use of solvents like toluene and reagents such as thionyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of aminobenzoic acids.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the boronic ester group is crucial for cross-coupling reactions. These functional groups interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-pyridineboronic acid pinacol ester
- 2-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both a nitro group and a boronic ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
